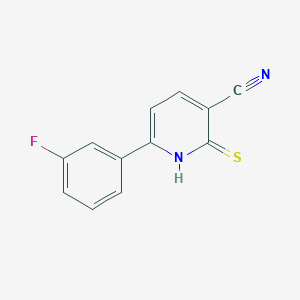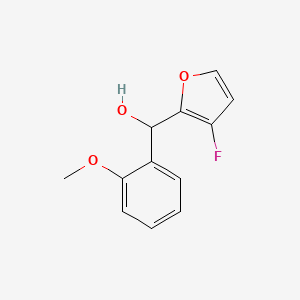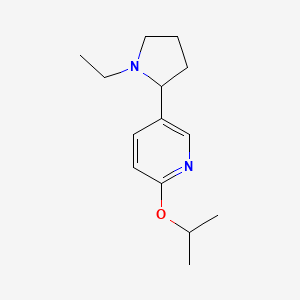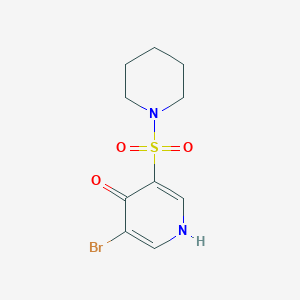
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a benzyl group with a trifluoromethyl substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzyl halides or trifluoromethylated benzyl derivatives. One common method involves the use of 4-methylthiazole-2-amine as a starting material, which is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or thiazole positions .
Aplicaciones Científicas De Investigación
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl moiety but lacks the thiazole ring, resulting in different biological activities.
2-Methyl-4-(4-(trifluoromethyl)phenyl)-5-thiazolyl: This compound has a similar thiazole structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is unique due to the combination of its thiazole ring and trifluoromethylbenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11F3N2S |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
4-methyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11F3N2S/c1-7-10(18-11(16)17-7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H2,16,17) |
Clave InChI |
OHXRWMKRZKTADY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


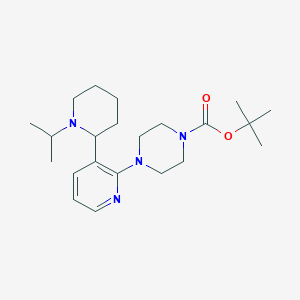



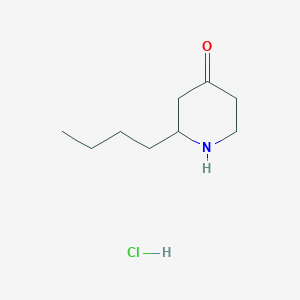
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)

![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)
